molecular formula C9H6BrNO B083904 3-(4-Bromophenyl)isoxazole CAS No. 13484-04-3

3-(4-Bromophenyl)isoxazole

Cat. No. B083904
CAS RN: 13484-04-3
M. Wt: 224.05 g/mol
InChI Key: BZZNOXIJKCPQNF-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)isoxazole is a chemical compound with the molecular formula C9H6BrNO . It is used as a key intermediate in the synthesis of heterocyclic liquid crystals .


Molecular Structure Analysis

The molecular weight of this compound is 224.05 . The empirical formula is C9H6BrNO .


Chemical Reactions Analysis

The synthesis of isoxazoles involves a (3 + 2) cycloaddition reaction . The reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds can efficiently synthesize various 3-substituted and 3,5-disubstituted isoxazoles .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 99-104°C .

Scientific Research Applications

  • Biomedical Applications : A study by Ryzhkova, Ryzhkov, and Elinson (2020) found that a compound derived from 3-(4-Bromophenyl)isoxazole shows promise in the regulation of inflammatory diseases, as evidenced by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).

  • Liquid Crystal Synthesis : Vieira et al. (2009) developed a series of liquid crystals based on unsymmetrical 3,5-disubstituted isoxazole. These compounds, including derivatives of this compound, exhibited mesomorphic behavior, showing phases like smectic C, smectic A, and nematic (Vieira et al., 2009).

  • Material Science : In the field of material science, isoxazole compounds have applications in dye-sensitized solar cells, high-energy materials, and liquid crystals. They are used for their photochromic properties and as electrochemical probes for certain ions (Walunj, Mhaske, & Kulkarni, 2020).

  • Pharmaceutical Research : Isoxazole derivatives, including those related to this compound, have shown potential in pharmaceutical research. They exhibit a range of biological activities, such as anticancer, antituberculosis, anti-inflammatory, and acetylcholinesterase inhibitory properties (Walunj, Mhaske, & Kulkarni, 2020).

  • Antiprotozoal Activities : Patrick et al. (2007) investigated dicationic 3,5-diphenylisoxazoles, showing significant antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some compounds being more active than the reference drug furamidine (Patrick et al., 2007).

  • Cancer Research : Shaw et al. (2012) synthesized N-phenyl-5-carboxamidyl isoxazoles and evaluated their anticancer activity, particularly against colon cancer. One of the derivatives showed significant activity against mouse colon tumor cells (Shaw et al., 2012).

Safety and Hazards

3-(4-Bromophenyl)isoxazole is harmful if swallowed . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their significance, it is imperative to develop new eco-friendly synthetic strategies . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules could accelerate the drug discovery program .

Mechanism of Action

Mode of Action

Nevertheless, the most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Isoxazoles are known to be involved in a wide variety of biological, pharmaceutical, and technological applications . The affected pathways and their downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

Some general properties have been reported for a similar compound, 5-(4-bromophenyl)isoxazole-3-carboxylic acid . It has high GI absorption and is BBB permeant, suggesting good bioavailability. It is also reported to be a CYP1A2 inhibitor .

properties

IUPAC Name

3-(4-bromophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZNOXIJKCPQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505609
Record name 3-(4-Bromophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13484-04-3
Record name 3-(4-Bromophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Bromophenyl)isoxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The product from Example 42B (0.103 g) in EtOH (0.7 mL) and MeCN (2.1 mL) was treated with CsF (72 mg, 0.47 mmol), stirred for 5 minutes, diluted with saturated NH4Cl (7 mL), and extracted with CH2Cl2 (2×7 mL). The organic extract was dried (Na2SO4), filtered, and the filtrate concentrated under reduced pressure. The residue was purified by flash chromatography (7% ethyl acetate in hexanes) to provide the title compound.
Name
product
Quantity
0.103 g
Type
reactant
Reaction Step One
Name
Quantity
72 mg
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)isoxazole
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3-(4-Bromophenyl)isoxazole
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Reactant of Route 6
3-(4-Bromophenyl)isoxazole

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